2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with various substitutions influencing their chemical properties and biological efficacy. This specific compound is notable for its trifluoromethoxy group, which contributes to its unique reactivity and potential applications in pharmaceuticals.
The compound can be synthesized through various chemical methods, primarily involving the condensation of hydrazides with aldehydes or ketones. Its classification falls under heterocyclic compounds, specifically within the oxadiazole derivatives known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
The synthesis of 2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole typically involves the following steps:
The molecular structure of 2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole can be depicted as follows:
2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole can participate in several chemical reactions:
The reaction conditions often include solvents like dichloromethane or ethanol and may require catalysts such as triethylamine or pyridine to enhance yields .
The biological activity of 2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole largely stems from its ability to interact with specific biological targets:
In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines while showing minimal toxicity to normal cells .
Relevant data from studies indicate that compounds within this class follow Lipinski’s rule of five, suggesting favorable pharmacokinetic properties .
2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole has several promising applications:
The construction of the 1,3,4-oxadiazole ring in 2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole relies heavily on controlled cyclodehydration of diacylhydrazide precursors. The most prevalent method involves treating N'-[2-(trifluoromethoxy)benzoyl]-2-propanehydrazide (1) with phosphorus oxychloride (POCl₃), facilitating intramolecular dehydration at elevated temperatures (80-100°C). This method typically yields the target oxadiazole in 65-85% efficiency but generates stoichiometric phosphorous waste [1] [8].
Modern green cyclization agents offer improved sustainability. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB), promote oxidative cyclization under milder conditions (room temperature to 60°C) via an iodonium intermediate, achieving comparable yields (70-88%) with reduced environmental impact [2]. Photoredox catalysis represents a cutting-edge approach: visible light (e.g., blue LEDs) excites a photocatalyst (e.g., eosin Y), generating radicals from acylhydrazones that undergo cyclization to form the oxadiazole ring under oxidant-free conditions. While highly efficient (yields >90%), this method requires specialized equipment [2] [9].
Table 1: Cyclization Methods for 1,3,4-Oxadiazole Core Synthesis
Precursor | Cyclization Agent/Conditions | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
Diacylhydrazide (1) | POCl₃, 6-8 h | 80-100°C | 65-85 | High reliability, wide scope |
Diacylhydrazide (1) | (Diacetoxyiodo)benzene (DIB), 2-4 h | 25-60°C | 70-88 | Milder conditions, less corrosive |
Acylhydrazone (2) | I₂, K₂CO₃, DMSO, 3 h | 80°C | 75-82 | Transition-metal-free |
Acylhydrazone (2) | Eosin Y, blue LEDs, O₂, 4 h | 25°C | 85-92 | Photocatalytic, oxidant-free |
Installing the ortho-trifluoromethoxy group (–OCF₃) requires strategic planning due to its strong electron-withdrawing nature and steric demand. Direct synthesis typically employs 2-(trifluoromethoxy)benzoyl chloride (3) or methyl 2-(trifluoromethoxy)benzoate (4) as key building blocks. The acid chloride (3) readily reacts with methylhydrazine or methyl hydrazine carboxylate to form hydrazide intermediates under Schotten-Baumann conditions (0-5°C, aqueous base), crucial for minimizing hydrolysis of the acid chloride and the sensitive –OCF₃ group [7] [9].
Alternative routes involve nucleophilic aromatic substitution (SNAr) on ortho-halogenated (F, Cl) benzotrifluoride precursors using silver(I) trifluoromethoxide (AgOCF₃). While effective, AgOCF₃ is expensive and moisture-sensitive, limiting scalability. The ortho position significantly influences reactivity: the –OCF₃ group exerts a strong meta-directing effect during electrophilic substitution, making late-stage functionalization challenging. Consequently, the –OCF₃ group is best introduced before constructing the oxadiazole ring [7]. Stability studies confirm the –OCF₃ linkage remains intact under standard cyclodehydration conditions (POCl₃ reflux, I₂/K₂CO₃), but degrades under strong reducing agents (e.g., LiAlH₄) or prolonged exposure to strong nucleophiles [9].
Hybridizing the core oxadiazole 2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole with bioactive scaffolds enhances pharmacological potential. Key strategies include:
Table 2: Biological Activity of Representative Hybrid Compounds
Hybrid Compound | Pharmacophore Linked | Key Biological Activity Observed | Enhancement Factor vs. Core Oxadiazole |
---|---|---|---|
5c | 4-F-Chalcone | Antiproliferative (LN229 Glioblastoma) IC₅₀ = 12.3 µM | ~3.5-fold |
5d | 4-Cl-Chalcone | Antiproliferative (LN229 Glioblastoma) IC₅₀ = 10.8 µM; Apoptosis induction | ~4.0-fold |
6b | 6-Cl-Quinazolinone | Fluorescent Brightening (λem 423 nm) | N/A (New property) |
7b | L-Phenylalanine ethyl ester | Antibacterial (S. aureus) MIC = 8 µg/mL; PDF inhibition | ~4-fold (Antibacterial) |
Minimizing solvent use and hazardous reagents is crucial for sustainable synthesis of 2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole intermediates:
Table 3: Green Synthesis Parameters for Key Intermediates
Intermediate | Conventional Method | Green Method | Reaction Time | Yield (%) | E-factor Reduction |
---|---|---|---|---|---|
Hydrazide (1) | Reflux in EtOH, 6-8 h | Mechanochemical (Ball milling), 15 min | 6-8 h → 0.25 h | 98 vs 85 | ~60% |
Oxadiazole-2-thiol (10) | KOH/EtOH, CS₂, reflux 6 h | Ultrasound (minimal DMF), 45 min | 6 h → 0.75 h | 92 vs 78 | ~75% (Solvent waste) |
Hydrazone (11) | Reflux in EtOH, 4-6 h | MW (Solvent-free), 10 min | 4-6 h → 0.17 h | 88 vs 82 | ~90% (Solvent waste) |
2-Amino-oxadiazole (12) | Br₂/AcOH, 70°C, 3 h | Electrochemical (LiClO₄/MeCN, rt), 2 h | 3 h → 2 h | 80 vs 75 | ~70% (Hazardous Br₂) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9